(5Z)-3-(2-fluorophenyl)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one
Overview
Description
(5Z)-3-(2-fluorophenyl)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(2-fluorophenyl)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the fluorophenyl and pyrazole groups through various coupling reactions. Common reagents used in these reactions include fluorobenzene derivatives, pyrazole derivatives, and thiazolidinone precursors. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities. Quality control measures such as chromatography and spectroscopy are essential to ensure the consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(2-fluorophenyl)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Nucleophiles like amines or thiols; reactions are conducted in polar solvents under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products. Substitution reactions result in the replacement of fluorine atoms with other functional groups.
Scientific Research Applications
(5Z)-3-(2-fluorophenyl)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological molecules are explored to understand its potential as a therapeutic agent.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (5Z)-3-(2-fluorophenyl)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit enzymes or receptors that are crucial for cancer cell survival and proliferation. The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to cell death. The exact molecular pathways involved are still under investigation, but studies suggest that it may interfere with signal transduction pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
3-(4-fluorophenyl)-1H-pyrazole derivatives: These compounds share the pyrazole and fluorophenyl groups and are studied for their anti-cancer properties.
Thiazolidinone derivatives: Compounds with the thiazolidinone core are known for their diverse biological activities, including anti-inflammatory and anti-cancer effects.
Uniqueness
What sets (5Z)-3-(2-fluorophenyl)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one apart is its combination of fluorophenyl and pyrazole groups with the thiazolidinone core. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(5Z)-3-(2-fluorophenyl)-5-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]-2-imino-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F2N4OS/c20-13-7-5-11(6-8-13)17-12(10-23-24-17)9-16-18(26)25(19(22)27-16)15-4-2-1-3-14(15)21/h1-10,22H,(H,23,24)/b16-9-,22-19? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBITWDOMJLIFRI-KCBCAQTCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=CC3=C(NN=C3)C4=CC=C(C=C4)F)SC2=N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N2C(=O)/C(=C/C3=C(NN=C3)C4=CC=C(C=C4)F)/SC2=N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F2N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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